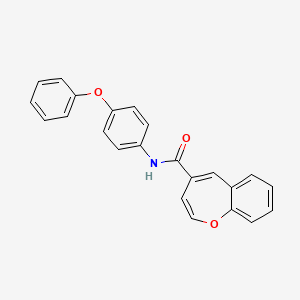

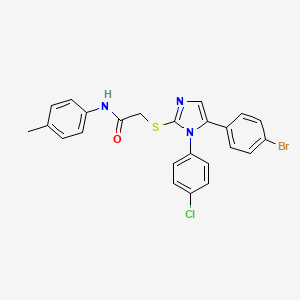

![molecular formula C20H22N2O4S B2593874 N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 892855-48-0](/img/structure/B2593874.png)

N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide” is a complex organic compound that contains several functional groups, including a benzothiazole ring, an amide group, and three methoxy groups . Benzothiazoles are heterocyclic compounds that have been studied for their diverse biological activities .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, benzothiazole derivatives are typically synthesized by coupling substituted 2-amino benzothiazoles with appropriate acids . The isopropyl group, trimethoxybenzamide group might be introduced in subsequent steps .Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The presence of the amide and methoxy groups may influence the overall geometry and electronic structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For instance, the amide group might participate in hydrolysis or condensation reactions. The benzothiazole ring could potentially undergo electrophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amide group and nonpolar benzothiazole ring could impact its solubility. The compound’s melting point, boiling point, and other properties would depend on the intermolecular forces present .Applications De Recherche Scientifique

Activité Antitumorale et Cytotoxique

Les thiazoles ont été étudiés pour leur potentiel en tant qu'agents antitumoraux et cytotoxiques. Par exemple, Gulsory et Guzeldemirci ont synthétisé une série de [6-(4-bromophényl)imidazo[2,1-b]thiazol-3-yl]acides arylidènehydrazides, parmi lesquels un composé a démontré des effets puissants contre les cellules cancéreuses de la prostate .

Inhibition de l'Uréase

Les inhibiteurs de l'uréase présentent un intérêt pour les médicaments anti-ulcéreux et le traitement des infections causées par les bactéries productrices d'uréase. Bien que des études spécifiques sur ce composé soient limitées, ses caractéristiques structurales suggèrent un potentiel en tant qu'inhibiteur de l'uréase .

Inhibition de la COX-1

De nouvelles N-(benzo[d]thiazol-2-yl)-2-[phényl(2-(pipéridin-1-yl)éthylamino]benzamides ont été synthétisées et évaluées pour l'inhibition de la COX-1. Bien que leur activité soit plus faible que celle des inhibiteurs standard, ces composés sont prometteurs dans ce domaine .

Activité Antibactérienne

Bien que les preuves directes de l'activité antibactérienne de ce composé soient rares, les thiazoles, en général, présentent des propriétés antibactériennes émergentes. Des recherches supplémentaires sont nécessaires pour explorer son potentiel dans ce domaine .

Mécanisme D'action

Target of Action

N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .

Mode of Action

The interaction of this compound with its target, the DprE1 enzyme, results in the inhibition of the enzyme’s activity . This inhibition disrupts the normal functioning of the bacteria, leading to its death .

Biochemical Pathways

The action of this compound affects the biochemical pathway involved in the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to the death of the bacteria .

Pharmacokinetics

Benzothiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to the compound’s bioavailability, making it effective in reaching its target in the body .

Result of Action

The result of the action of this compound is the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting the synthesis of arabinogalactan, the compound causes the bacteria to die, thereby treating the tuberculosis infection .

Orientations Futures

Analyse Biochimique

Biochemical Properties

N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to changes in cellular functions .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, proteins that help turn specific genes on or off by binding to nearby DNA. This modulation can lead to changes in gene expression, affecting cell growth, differentiation, and apoptosis (programmed cell death) .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, altering their structure and function. This binding can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or anticancer properties. At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may affect the metabolism of certain lipids or carbohydrates, leading to changes in energy production and storage within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity. For example, it may be transported into the cell via specific membrane transporters, where it can exert its effects on intracellular targets .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects .

Propriétés

IUPAC Name |

3,4,5-trimethoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c1-11(2)12-6-7-14-17(10-12)27-20(21-14)22-19(23)13-8-15(24-3)18(26-5)16(9-13)25-4/h6-11H,1-5H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUCKAFHHRTAEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

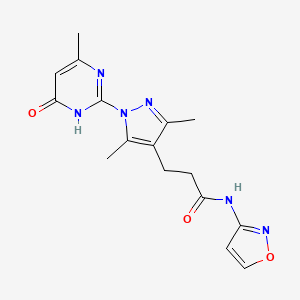

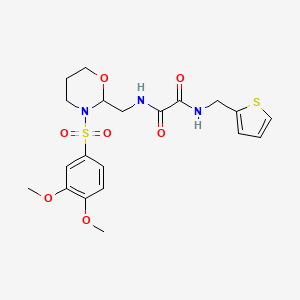

![2-Methyl-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2593794.png)

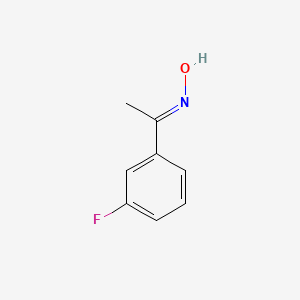

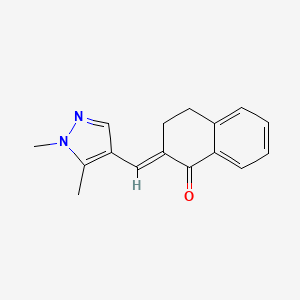

![N-[(4-fluorophenyl)methyl]-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2593801.png)

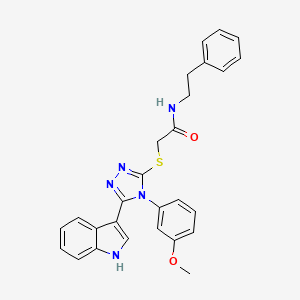

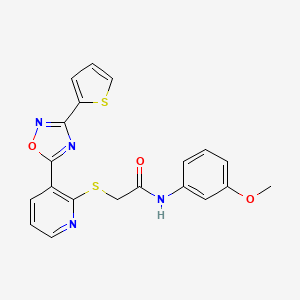

![N-cyclopentyl-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2593803.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-ethanol](/img/no-structure.png)

![Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2593810.png)

![3-[4-(Difluoromethyl)phenoxy]benzoic acid](/img/structure/B2593812.png)